Propanedioic acid, (5-nitro-3-thienyl)-
Description
Propanedioic acid, (5-nitro-3-thienyl)- (CAS 104554-66-7) is a substituted propanedioic acid derivative featuring a nitro group (-NO₂) at the 5-position and a thienyl (thiophene) ring at the 3-position of the central malonic acid backbone. This compound belongs to a broader class of propanedioic acid derivatives, which are characterized by their dicarboxylic acid structure and variable substituents influencing reactivity, stability, and applications.
Properties
CAS No. |
104554-66-7 |
|---|---|
Molecular Formula |
C7H5NO6S |
Molecular Weight |
231.18 g/mol |
IUPAC Name |
2-(5-nitrothiophen-3-yl)propanedioic acid |
InChI |
InChI=1S/C7H5NO6S/c9-6(10)5(7(11)12)3-1-4(8(13)14)15-2-3/h1-2,5H,(H,9,10)(H,11,12) |
InChI Key |
JDLQLJDEOAKSCD-UHFFFAOYSA-N |
SMILES |
C1=C(SC=C1C(C(=O)O)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=C(SC=C1C(C(=O)O)C(=O)O)[N+](=O)[O-] |
Other CAS No. |
104554-66-7 |
Synonyms |
5-Nitro-3-thiophemalonic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural and functional differences between the target compound and related propanedioic acid derivatives:
Key Comparative Insights
- Electronic Effects : The nitro group in the target compound is a strong electron-withdrawing group, enhancing the acidity of the adjacent carboxylic acid groups compared to alkyl-substituted derivatives (e.g., methoxy or perfluoroalkyl). This could increase its reactivity in nucleophilic substitutions or coordination chemistry .
- Environmental Impact : Unlike perfluoroalkyl derivatives (CAS 238420-68-3), which exhibit extreme environmental persistence and bioaccumulation risks, the nitro-thienyl derivative may degrade more readily due to the hydrolytic susceptibility of the nitro-thienyl moiety .
- Biological Activity: While propanedioic acid derivatives like dodecanoic acid and n-hexadecanoic acid demonstrate antibacterial properties, the nitro-thienyl variant’s bioactivity remains underexplored.
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